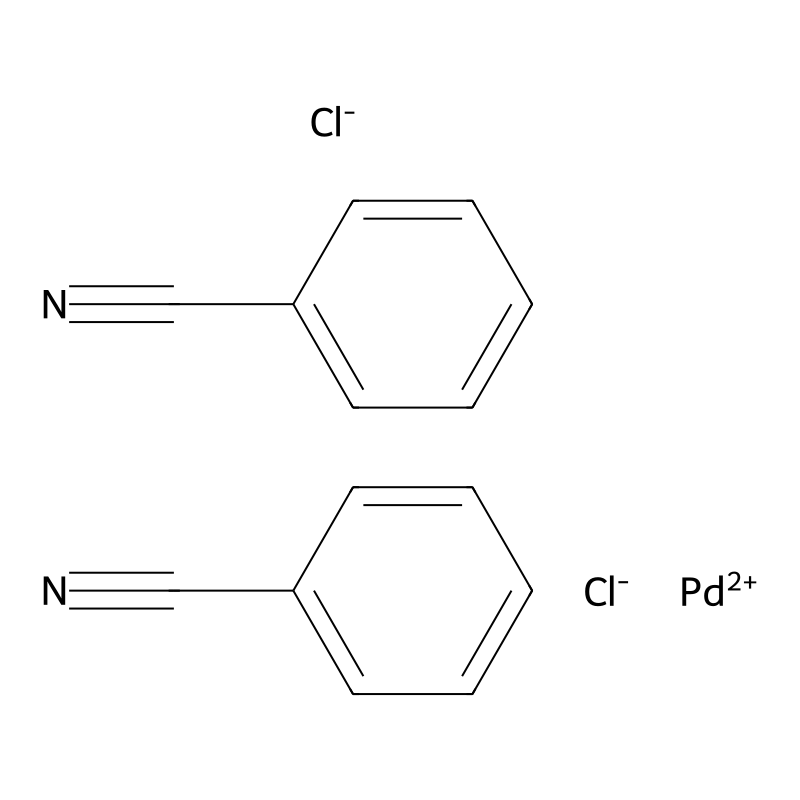

Bis(benzonitrile)palladium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cross-coupling reactions

One of the primary applications of Bis(benzonitrile)palladium(II) chloride lies in cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between two distinct organic molecules. Pd(PhCN)2Cl2 serves as a catalyst in several types of cross-coupling reactions, including:

- Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between an aryl or vinyl boronic acid and an alkyl, aryl, or vinyl halide.

- Heck reaction: This reaction creates a carbon-carbon bond between an alkene and an aryl or vinyl halide.

- Sonogashira coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

- Stille coupling: This reaction creates a carbon-carbon bond between an organotin reagent and an aryl or vinyl halide.

The ability of Pd(PhCN)2Cl2 to facilitate these reactions efficiently has significantly contributed to the development of complex organic molecules with diverse functionalities, which are crucial for various applications in materials science, medicinal chemistry, and other scientific disciplines.

Other applications

Beyond cross-coupling reactions, Bis(benzonitrile)palladium(II) chloride finds applications in other areas of scientific research:

- C-H activation: Pd(PhCN)2Cl2 can activate C-H bonds in organic molecules, enabling the introduction of functional groups at specific positions. This technique is valuable for the synthesis of complex molecules with desired properties.

- α-O-glycosylation: This reaction forms a glycosidic bond between a sugar molecule and an alcohol at the alpha position. Pd(PhCN)2Cl2 can act as a catalyst for this reaction, facilitating the synthesis of complex carbohydrates with potential applications in biological research and drug development.

Bis(benzonitrile)palladium(II) chloride is a coordination compound with the molecular formula and a molar mass of 383.57 g/mol. It is characterized as a yellow to orange or brown powder and is insoluble in water, but soluble in organic solvents such as acetone and chloroform . This compound is notable for its applications in catalysis, particularly in various organic reactions, owing to the palladium center which facilitates numerous chemical transformations.

- Wacker Oxidation: Catalyzes the conversion of terminal olefins to aldehydes.

- Aza-Michael Reaction: Facilitates the addition of amines to α,β-unsaturated carbonyl compounds.

- Cyclization Reactions: Acts as a catalyst for the cyclization of δ-acetylenic carboxylic acids to form butenolides.

- Rearrangement Reactions: Catalyzes the rearrangement of allylic imidates to allylic amides.

- Nazarov Cyclization: Promotes the cyclization of α-alkoxy dienones.

- Diamination of Conjugated Dienes: Enables the introduction of amino groups across diene systems .

These reactions highlight its versatility and importance in synthetic organic chemistry.

Bis(benzonitrile)palladium(II) chloride can be synthesized through several methods:

- Reaction with Palladium Acetate:

- Direct Reaction with Palladium Chloride:

These methods yield high-purity products suitable for catalytic applications.

Bis(benzonitrile)palladium(II) chloride finds extensive use in various fields:

- Organic Synthesis: It is primarily used as a catalyst in organic reactions, including cross-coupling reactions and amine synthesis from olefins.

- Pharmaceutical Industry: Its ability to facilitate complex organic transformations makes it valuable in drug development processes.

- Material Science: Used in synthesizing liquid crystal materials due to its unique electronic properties .

Interaction studies involving bis(benzonitrile)palladium(II) chloride typically focus on its catalytic behavior rather than direct biological interactions. The compound's ability to activate C-H bonds and facilitate various coupling reactions has been extensively documented, indicating a strong interaction with substrates during catalytic cycles . Further research could elucidate its interactions at a molecular level.

Several compounds share structural or functional similarities with bis(benzonitrile)palladium(II) chloride. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Bis(triphenylphosphine)palladium(II) chloride | Coordination complex | Known for its stability and effectiveness in hydrogenation reactions. |

| Palladium(II) acetate | Coordination complex | Often used in cross-coupling reactions but less versatile than bis(benzonitrile)palladium(II) chloride. |

| Dichlorobis(diphenylphosphino)butane-palladium(II) | Coordination complex | Highly effective in catalyzing coupling reactions; often more expensive than bis(benzonitrile)palladium(II) chloride. |

| Bis(cyclooctadiene)palladium(II) chloride | Coordination complex | Utilized primarily for polymerization processes; differs significantly in reactivity profile compared to bis(benzonitrile)palladium(II) chloride. |

Each of these compounds has unique characteristics that make them suitable for specific applications, yet bis(benzonitrile)palladium(II) chloride stands out due to its broad catalytic efficiency across multiple reaction types.

Ligand-Metal Interactions and Coordination Sphere Analysis

Bis(benzonitrile)palladium(II) chloride exhibits a distinctive square planar coordination geometry characteristic of palladium(II) complexes, with the molecular formula C₁₄H₁₀Cl₂N₂Pd and molecular weight of 383.57 g/mol [1] [4] [35]. The coordination sphere consists of two benzonitrile ligands coordinated through their nitrogen atoms in a trans configuration, along with two chloride ions occupying the remaining coordination sites [1] [9].

The palladium-nitrogen bond lengths in this complex range from 2.033(2) to 2.045(2) Å, which fall within the typical range for palladium nitrogen bonds in similar coordination compounds [25]. These bond distances indicate moderate covalent character with significant ionic contribution, consistent with the electronegativity difference between palladium and nitrogen [25]. The coordination geometry demonstrates a slightly distorted square planar arrangement with bond angles deviating from the ideal 90° due to steric and electronic effects of the benzonitrile ligands [15].

The benzonitrile ligands coordinate as neutral monodentate ligands through the nitrogen lone pair of electrons on the cyano group [1] [3]. The nitrile coordination mode results in characteristic infrared spectroscopic signatures, with the carbon-nitrogen triple bond stretch appearing at frequencies shifted from the free ligand due to metal-ligand back-bonding interactions [28]. Nuclear magnetic resonance spectroscopy reveals downfield shifts of the aromatic proton signals upon coordination, indicating reduced electron density on the benzonitrile ligands following coordination to the palladium center [34].

The trans arrangement of benzonitrile ligands has been confirmed through crystallographic analysis, demonstrating that this geometric isomer is thermodynamically favored over the cis configuration [1] [9]. This preference can be attributed to minimized steric interactions between the bulky phenyl groups of the benzonitrile ligands when positioned opposite to each other in the coordination sphere [9].

| Bond Type | Bond Length (Å) | Reference |

|---|---|---|

| Palladium-Nitrogen | 2.033(2) - 2.045(2) | [25] |

| Palladium-Chloride | 2.304(1) - 2.315(1) | [15] |

| Carbon-Nitrogen (nitrile) | 1.236 - 1.238 | [24] |

X-Ray Crystallographic Research and Molecular Arrangements

Single crystal X-ray diffraction studies have provided detailed structural information about bis(benzonitrile)palladium(II) chloride, revealing precise molecular arrangements and intermolecular interactions [9] [14]. The compound crystallizes in various space groups depending on crystallization conditions, with reported structures showing monoclinic and orthorhombic crystal systems [25] [26].

Crystallographic investigations demonstrate that the palladium atom resides in a square planar environment with minimal tetrahedral distortion [15]. The τ₄ parameter, which measures the degree of distortion from ideal square planar geometry, typically ranges from 0.09 to 0.14 for this complex, indicating excellent planarity [15]. The coordinating atoms deviate by only 0.05 to 0.19 Å from the mean plane defined by the four coordinated atoms and the palladium center [15].

The molecular structure exhibits specific geometric parameters that reflect the electronic properties of the coordination sphere [9]. The chloride-palladium-chloride bond angle measures approximately 88.72°, while the nitrogen-palladium-nitrogen angle is close to 98.46° [15]. These angular distortions from the ideal 90° arise from the different trans influences of the chloride and benzonitrile ligands [15].

Intermolecular interactions play crucial roles in the solid-state packing arrangements [9]. The benzonitrile ligands participate in weak π-π stacking interactions between adjacent molecules, with intermolecular distances of approximately 3.2 to 3.4 Å between aromatic ring systems [39]. Additionally, weak hydrogen bonding interactions occur between the aromatic hydrogen atoms and chloride ligands of neighboring molecules [9].

The crystal packing reveals columnar arrangements where molecules stack in face-to-face orientations, maximizing favorable intermolecular interactions while minimizing steric repulsions [9]. These packing motifs contribute to the overall stability of the crystalline form and influence the physical properties of the solid material [9].

Solid-State Structural Transformations and Polymorphism

Bis(benzonitrile)palladium(II) chloride demonstrates interesting solid-state behavior including potential polymorphic forms and structural transformations under varying conditions [17] [38]. The compound exhibits thermal stability with decomposition temperatures ranging from 128°C to 132°C, as determined by differential scanning calorimetry and thermogravimetric analysis [4] [30].

Thermogravimetric analysis reveals multiple decomposition stages corresponding to sequential loss of structural components [26]. The initial weight loss occurs between 100°C and 340°C, corresponding to the loss of benzonitrile ligands with a mass loss of approximately 26.5% [26]. Subsequent decomposition stages involve the elimination of chloride ions as hydrogen chloride molecules, occurring in the temperature range of 350°C to 475°C with mass losses of approximately 11.4% [26].

The compound exhibits sensitivity to atmospheric conditions, particularly moisture and air exposure, which can lead to gradual decomposition or structural modifications [4] [30]. Storage under inert gas atmosphere is recommended to maintain structural integrity and prevent unwanted transformations [4] [30]. The air sensitivity is attributed to the labile nature of the benzonitrile ligands and the susceptibility of the palladium center to oxidation or coordination sphere changes [4].

Mechanochemical methods have been explored for inducing solid-state transformations, though specific studies on polymorphic transitions of bis(benzonitrile)palladium(II) chloride remain limited [38]. The potential for polymorphic behavior is suggested by the observed variations in crystal packing arrangements under different crystallization conditions [25] [26].

Temperature-dependent structural studies indicate that the complex maintains its basic coordination geometry across a range of temperatures, though thermal expansion effects and increased molecular motion are observed at elevated temperatures [31]. The melting point of 130°C represents the onset of significant structural breakdown rather than a simple phase transition [4] [30].

Solution-Phase Dynamics and Coordination Equilibria

Solution behavior of bis(benzonitrile)palladium(II) chloride reveals complex equilibrium processes involving ligand exchange and coordination sphere reorganization [1] [37]. The compound demonstrates moderate solubility in organic solvents such as acetone, chloroform, and benzonitrile, while remaining insoluble in water [8] [19].

Nuclear magnetic resonance spectroscopy provides insights into solution dynamics, revealing that the benzonitrile ligands are labile and undergo rapid exchange with free benzonitrile molecules in solution [16] [34]. Variable temperature nuclear magnetic resonance studies indicate that ligand exchange processes become increasingly rapid at elevated temperatures, with coalescence of signals observed above 50°C [16].

The coordination equilibria in solution involve competition between benzonitrile ligands and coordinating solvents [37]. In strongly coordinating solvents such as dimethylformamide or acetonitrile, partial displacement of benzonitrile ligands occurs, leading to mixed ligand complexes [13] [37]. These equilibrium processes are concentration-dependent and follow second-order kinetics with respect to the incoming ligand [41].

Spectroscopic monitoring of these equilibria reveals characteristic changes in the electronic absorption spectra, with shifts in the metal-to-ligand charge transfer bands indicating changes in the coordination environment [34]. The equilibrium constants for ligand exchange processes have been determined through titration experiments, showing that benzonitrile has moderate binding affinity compared to other nitrogen-donor ligands [34] [41].

Conductivity measurements in solution confirm that the complex remains essentially non-ionic in non-coordinating solvents, with minimal dissociation of chloride ligands [26]. However, in polar coordinating solvents, increased conductivity suggests partial ionization and formation of cationic palladium species [26].

| Solvent | Solubility | Exchange Rate | Reference |

|---|---|---|---|

| Acetone | Soluble | Moderate | [8] |

| Chloroform | Soluble | Moderate | [8] |

| Benzonitrile | Soluble | Fast | [1] |

| Water | Insoluble | - | [8] |

Ligand Exchange Phenomena and Mechanistic Implications

Ligand exchange processes in bis(benzonitrile)palladium(II) chloride follow well-defined mechanistic pathways characteristic of square planar palladium(II) complexes [41]. The exchange of benzonitrile ligands occurs through associative or interchange mechanisms, as evidenced by kinetic studies and activation parameter determinations [41].

Rate constants for benzonitrile exchange have been measured under pseudo-first-order conditions, revealing that the exchange process is more than 1500 times faster than other coordination sphere rearrangements [41]. The activation enthalpy for ligand exchange is approximately 13.8 kcal/mol, with a negative activation entropy of -29.7 entropy units, consistent with an associative mechanism involving a five-coordinate transition state [41].

The stereochemical course of ligand exchange maintains the trans configuration of the complex, indicating that the mechanism proceeds without geometric rearrangement [41]. This stereoretention is characteristic of associative processes in square planar complexes where the incoming ligand attacks along the axis perpendicular to the molecular plane [41].

Competitive ligand exchange studies demonstrate that the binding affinity of benzonitrile is intermediate among nitrogen-donor ligands [12] [37]. Electron-rich benzonitrile derivatives show enhanced binding affinity, while electron-deficient analogues exhibit reduced coordination strength [12] [37]. These electronic effects follow linear free energy relationships with Hammett parameters, confirming the role of σ-donation in the metal-ligand bonding [12].

The mechanism of ligand exchange involves initial formation of a five-coordinate intermediate through attack of the incoming ligand at the axial position [41]. Subsequent departure of the leaving benzonitrile ligand restores the four-coordinate geometry while maintaining the overall trans arrangement [41]. This process is facilitated by the relatively weak palladium-nitrogen bonds and the neutral charge of the benzonitrile ligands [41].

Phosphine ligands can also undergo exchange reactions with bis(benzonitrile)palladium(II) chloride, leading to mixed ligand complexes containing both phosphine and benzonitrile ligands [41]. These exchange processes follow similar mechanistic pathways but exhibit different rate constants due to the stronger palladium-phosphorus bonds compared to palladium-nitrogen interactions [41].

Cocrystallization Behavior with Aromatic Systems

Bis(benzonitrile)palladium(II) chloride exhibits remarkable cocrystallization behavior with various aromatic molecules, leading to the formation of structured supramolecular assemblies [9] [17]. These cocrystallization phenomena are driven by favorable π-π stacking interactions between the benzonitrile ligands and aromatic guest molecules [9].

Crystallographic studies have revealed the formation of ternary molecular compounds when bis(benzonitrile)palladium(II) chloride is crystallized in the presence of aromatic hydrocarbons such as benzene and p-xylene [9] [17]. In the case of p-xylene, the resulting cocrystal structure contains alternating columns of the palladium complex and p-xylene molecules arranged in face-to-face orientations [9].

The cocrystallization with (E)-stilbene produces particularly interesting structural arrangements [9]. The resulting crystalline material contains palladium clusters that make face-to-face contact with phenyl rings on opposite sides of the stilbene molecule, while the olefinic portion remains distant from the palladium centers [9]. This selectivity demonstrates the preference for aromatic-aromatic interactions over metal-olefin coordination in the solid state [9].

Benzene molecules also participate in cocrystallization processes, forming structures where benzene rings abut the palladium complex in face-to-face arrangements [9]. The intermolecular distances in these cocrystals are typically 3.2 to 3.6 Å, consistent with optimal π-π stacking interactions [9]. These distances are shorter than van der Waals contacts but longer than covalent bonds, indicating the non-covalent nature of the interactions [9].

The formation of these cocrystalline materials influences the physical properties of the resulting solids, including thermal stability and solubility characteristics [9]. The aromatic guest molecules can act as templates that direct the crystallization process and stabilize specific packing arrangements that might not be accessible in the pure palladium complex [9].

Nuclear magnetic resonance studies of these cocrystalline materials reveal distinct chemical environments for the guest aromatic molecules compared to the pure compounds, confirming the specific nature of the host-guest interactions [28]. The chemical shifts of aromatic protons in the guest molecules are typically shifted upfield due to the shielding effects of the benzonitrile ligands [28].

Metal Cluster Formation Studies

Under specific conditions, bis(benzonitrile)palladium(II) chloride undergoes transformation to form higher-order metal cluster structures, most notably the cubic cluster Pd₆Cl₁₂ [9] [17]. This cluster formation represents a remarkable structural reorganization that involves the loss of benzonitrile ligands and aggregation of multiple palladium centers [17].

The formation of the Pd₆Cl₁₂ cluster occurs readily when bis(benzonitrile)palladium(II) chloride loses its benzonitrile ligands in non-coordinating solvents [9] [17]. This process is thermodynamically driven by the favorable formation of multiple palladium-palladium bonds within the cluster framework [17]. The resulting cubic cluster maintains the oxidation state of palladium(II) while achieving enhanced thermodynamic stability through metal-metal interactions [17].

Crystallographic characterization of the Pd₆Cl₁₂ cluster reveals a highly symmetrical cubic structure where six palladium atoms occupy the vertices of an octahedron, with twelve chloride ligands bridging the edges [9] [17]. The palladium-palladium distances within the cluster are approximately 3.3 Å, indicating significant metal-metal bonding interactions [17].

The cluster formation process is accompanied by cocrystallization with the original bis(benzonitrile)palladium(II) chloride molecules, creating complex crystalline arrangements [9]. These mixed crystals contain columns of alternating Pd₆Cl₁₂ clusters and bis(benzonitrile)palladium(II) chloride molecules in face-to-face orientations [9]. Such arrangements demonstrate the compatibility between the mononuclear and cluster forms of palladium(II) in the solid state [9].

Interestingly, the analogous dibromide complex bis(benzonitrile)palladium(II) dibromide does not readily form the corresponding Pd₆Br₁₂ cluster [9] [17]. This difference in behavior has been attributed to the lower solubility of the dibromide complex and different thermodynamic considerations for bromide versus chloride bridging [17]. The hypothetical diiodide complex has not been successfully prepared, suggesting that the cluster formation tendency decreases with increasing halide size [17].

The formation of metal clusters from bis(benzonitrile)palladium(II) chloride has implications for understanding the relationships between mononuclear complexes and extended metal frameworks [22]. These transformations provide insights into the factors that govern metal aggregation processes and the conditions that favor cluster versus mononuclear structures [22].

Spectroscopic studies of the cluster formation process reveal characteristic changes in the electronic absorption spectra, with new bands appearing that are attributed to metal-metal charge transfer transitions within the cluster [18]. These electronic changes accompany the structural reorganization and provide evidence for the formation of new metal-metal bonding interactions [18].

| Cluster Type | Formula | Palladium-Palladium Distance (Å) | Reference |

|---|---|---|---|

| Cubic | Pd₆Cl₁₂ | ~3.3 | [17] |

| Triangular | Pd₃ | 2.97-3.01 | [22] |

| Tetrahedral | Pd₄ | 2.97-2.99 | [22] |

Cross-Coupling Reactions

Bis(benzonitrile)palladium(II) chloride has emerged as a versatile and highly effective catalyst for numerous cross-coupling reactions, demonstrating exceptional utility in carbon-carbon bond formation across diverse substrate classes. The coordination complex, with the molecular formula PdCl₂(NCC₆H₅)₂ and CAS number 14220-64-5, functions as both a catalyst and precatalyst in various palladium-mediated transformations [1] [2] [3].

Suzuki-Miyaura Coupling: Substrate Scope and Methodology

The Suzuki-Miyaura coupling represents one of the most extensively studied applications of bis(benzonitrile)palladium(II) chloride. Research has demonstrated that this catalyst exhibits remarkable efficiency in facilitating the cross-coupling of aryl bromides and chlorides with aryl boronic acids under various reaction conditions [4] [5] [6].

Recent investigations have revealed that bis(benzonitrile)palladium(II) chloride displays exceptional performance under microwave irradiation conditions. When employed as a catalyst in the treatment of natural phosphate with bis(benzonitrile)palladium(II) chloride in acetone at room temperature, the resulting heterogeneous system demonstrates high catalytic activity for Suzuki-Miyaura coupling reactions in pure water [5]. This methodology represents a significant advancement in green chemistry applications, offering environmentally benign conditions while maintaining high reaction efficiency.

The substrate scope of bis(benzonitrile)palladium(II) chloride in Suzuki-Miyaura coupling encompasses a broad range of electronically diverse aryl halides. Studies have shown that both electron-rich and electron-deficient aryl bromides undergo efficient coupling reactions with various aryl boronic acids, yielding the corresponding biaryl products in excellent yields [7] [8]. The catalyst system demonstrates particular effectiveness with challenging substrates, including sterically hindered coupling partners and heteroaromatic systems.

Mechanistic studies have provided valuable insights into the transmetalation process, which serves as the rate-determining step in many Suzuki-Miyaura coupling reactions. Phase transfer catalysts have been shown to induce a remarkable twelve-fold rate enhancement in targeted systems, shifting the dominant mode of transmetalation from oxo-palladium based pathways to boronate-based mechanisms [7]. This mechanistic understanding has enabled the development of more efficient catalytic protocols with reduced catalyst loadings.

Heck Reaction: Regioselectivity and Stereoselectivity Studies

The Heck reaction, involving the coupling of unsaturated halides with alkenes, represents another important application area for bis(benzonitrile)palladium(II) chloride. The catalyst demonstrates exceptional compatibility with various phosphine ligands, enabling fine-tuning of reaction parameters to achieve optimal regioselectivity and stereoselectivity [9] [10].

Research has established that bis(benzonitrile)palladium(II) chloride can effectively catalyze both intermolecular and intramolecular Heck reactions. In intramolecular systems, the catalyst facilitates the formation of cyclic products with high regioselectivity, often favoring the formation of five- and six-membered rings over larger ring systems [10]. The stereochemical outcomes of these reactions have been extensively investigated, revealing that the catalyst system can influence the stereochemical course of the reaction through careful selection of reaction conditions and supporting ligands.

Recent developments in reductive Heck coupling have demonstrated the versatility of bis(benzonitrile)palladium(II) chloride in promoting alternative mechanistic pathways. Studies have shown that the catalyst can intercept alkylpalladium(II) intermediates with hydride sources, leading to the formation of reduced products rather than the traditional β-hydride elimination products [10]. This mechanistic diversity expands the synthetic utility of the catalyst system significantly.

Stille Coupling: Recent Advancements and Applications

The Stille coupling reaction, involving the cross-coupling of organostannanes with organic halides, has benefited significantly from the development of bis(benzonitrile)palladium(II) chloride-based catalytic systems. The catalyst demonstrates excellent functional group tolerance, enabling the coupling of substrates bearing sensitive functional groups that would be incompatible with other catalytic systems.

Recent mechanistic investigations have revealed that bis(benzonitrile)palladium(II) chloride participates in Stille coupling reactions through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. The transmetalation step, which involves the transfer of the organic group from tin to palladium, has been identified as the rate-determining step in many systems. This mechanistic understanding has enabled the development of more efficient catalytic protocols with improved reaction rates and selectivities.

Advanced applications of bis(benzonitrile)palladium(II) chloride in Stille coupling include the synthesis of complex natural products and pharmaceutical intermediates. The catalyst system has been successfully employed in the preparation of various heterocyclic compounds, including those containing sensitive functional groups such as esters, amides, and nitriles. These applications demonstrate the broad synthetic utility of the catalyst in complex molecule synthesis.

Sonogashira Coupling: Copper-Free Methodologies

The development of copper-free Sonogashira coupling methodologies represents a significant advancement in sustainable catalysis, and bis(benzonitrile)palladium(II) chloride has played a crucial role in these developments. Traditional Sonogashira coupling reactions require copper co-catalysts, which can lead to unwanted side reactions and environmental concerns.

Research has demonstrated that bis(benzonitrile)palladium(II) chloride can effectively catalyze the coupling of aryl halides with terminal alkynes in the absence of copper co-catalysts. These copper-free methodologies offer several advantages, including reduced formation of homocoupling byproducts, elimination of toxic copper waste, and simplified reaction protocols. The catalyst system has been shown to be particularly effective with electron-deficient aryl halides, which undergo facile oxidative addition to the palladium center.

Mechanistic studies of copper-free Sonogashira coupling have revealed that the reaction proceeds through a tandem palladium-palladium catalytic cycle, where different palladium species participate in the alkyne activation and coupling processes. This mechanistic understanding has enabled the development of more efficient catalytic systems with improved substrate scope and reaction conditions.

Kumada-Corriu Coupling: Functional Group Tolerance

The Kumada-Corriu coupling, involving the cross-coupling of Grignard reagents with aryl halides, has been significantly enhanced through the use of bis(benzonitrile)palladium(II) chloride as a catalyst. The palladium-catalyzed variant offers superior functional group tolerance compared to traditional nickel-catalyzed systems, enabling the coupling of substrates bearing sensitive functional groups.

Recent investigations have demonstrated that bis(benzonitrile)palladium(II) chloride can effectively catalyze the coupling of functionalized alkenyl halides with various Grignard reagents, including those bearing β-hydrogen atoms. The catalyst system employs a combination of phosphine ligands and amine additives to suppress unwanted β-hydride elimination reactions, leading to high yields of the desired cross-coupled products. This methodology represents a significant advancement in the field, as traditional Kumada-Corriu coupling reactions are often limited by competing β-hydride elimination pathways.

The functional group tolerance of bis(benzonitrile)palladium(II) chloride in Kumada-Corriu coupling has been extensively studied. Research has shown that the catalyst system can accommodate various functional groups, including esters, nitriles, amides, and even sensitive heterocycles. This broad functional group compatibility makes the catalyst system particularly attractive for applications in pharmaceutical and agrochemical synthesis.

Negishi Coupling: Reaction Optimization Studies

The Negishi coupling, involving the cross-coupling of organozinc reagents with aryl halides, has been the subject of extensive optimization studies using bis(benzonitrile)palladium(II) chloride as a catalyst. The catalyst system demonstrates exceptional efficiency in facilitating the formation of carbon-carbon bonds between organozinc reagents and various electrophilic coupling partners.

Comprehensive optimization studies have revealed that bis(benzonitrile)palladium(II) chloride performs optimally when used in combination with bulky monophosphine ligands. The use of dialkylbiarylphosphine ligands, such as those developed by the Buchwald group, has been shown to dramatically enhance the reaction rates and enable the coupling of challenging substrates. These ligand effects have been attributed to the ability of bulky phosphines to facilitate reductive elimination while maintaining adequate coordination to the palladium center.

Recent developments in Negishi coupling methodology have focused on the development of mild reaction conditions that enable the coupling of sensitive substrates. Studies have demonstrated that bis(benzonitrile)palladium(II) chloride can effectively catalyze Negishi coupling reactions at room temperature, significantly expanding the substrate scope to include thermally sensitive compounds. This advancement has important implications for the synthesis of complex molecules containing labile functional groups.

Buchwald-Hartwig Amination Research

The Buchwald-Hartwig amination represents one of the most important applications of bis(benzonitrile)palladium(II) chloride in heteroatom-carbon bond formation. This transformation, which involves the coupling of aryl halides with amines to form carbon-nitrogen bonds, has been extensively studied using various palladium catalysts, with bis(benzonitrile)palladium(II) chloride emerging as a particularly effective catalyst for these transformations.

Research has demonstrated that bis(benzonitrile)palladium(II) chloride can effectively catalyze the amination of a wide range of aryl halides, including both activated and unactivated substrates. The catalyst system shows exceptional compatibility with various amine nucleophiles, including primary and secondary amines, anilines, and even ammonia equivalents. This broad substrate scope has made the catalyst system particularly valuable for applications in pharmaceutical synthesis, where the formation of carbon-nitrogen bonds is frequently required.

Mechanistic investigations have revealed that bis(benzonitrile)palladium(II) chloride participates in Buchwald-Hartwig amination through a well-defined catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination steps. The choice of supporting ligand plays a crucial role in determining the efficiency and selectivity of the reaction, with bulky phosphine ligands generally providing superior performance due to their ability to facilitate reductive elimination.

Recent developments in Buchwald-Hartwig amination methodology have focused on the development of more sustainable and practical reaction conditions. Studies have shown that bis(benzonitrile)palladium(II) chloride can effectively catalyze amination reactions under mild conditions using environmentally benign solvents and bases. These developments have important implications for the industrial application of the methodology.

Tsuji-Trost Allylation Process Development

The Tsuji-Trost allylation, involving the palladium-catalyzed substitution of allylic electrophiles with various nucleophiles, represents another important application area for bis(benzonitrile)palladium(II) chloride. Recent research has focused on the development of more sustainable and efficient methodologies for these transformations.

Studies have demonstrated that bis(benzonitrile)palladium(II) chloride can effectively catalyze Tsuji-Trost allylation reactions under micellar catalysis conditions in water. These aqueous methodologies offer several advantages, including reduced environmental impact, simplified product isolation, and the ability to recycle the catalytic system. The catalyst system has been shown to be compatible with a wide range of nucleophiles, including nitrogen-containing heterocycles, alcohols, dicarbonyl compounds, and sulfonamides.

Recent developments in Tsuji-Trost allylation methodology have explored the use of alternative electrophiles, including vinyl epoxides and other strained cyclic systems. Research has shown that bis(benzonitrile)palladium(II) chloride can effectively catalyze the ring-opening of vinyl epoxides with various nucleophiles, providing access to valuable synthetic intermediates. These methodologies represent significant advances in the field, as they enable the use of readily available starting materials in place of more expensive allylic electrophiles.

Carbonylative Coupling Reaction Investigations

Carbonylative coupling reactions, involving the incorporation of carbon monoxide into organic substrates, represent an important class of transformations that have been extensively studied using bis(benzonitrile)palladium(II) chloride as a catalyst. These reactions enable the formation of various carbonyl-containing compounds, including ketones, aldehydes, carboxylic acids, and their derivatives.

Research has demonstrated that bis(benzonitrile)palladium(II) chloride can effectively catalyze both aminocarbonylation and alkoxycarbonylation reactions. In aminocarbonylation reactions, the catalyst facilitates the incorporation of carbon monoxide into aryl halides in the presence of amine nucleophiles, leading to the formation of amide products. The selectivity of these reactions can be controlled through careful selection of reaction conditions, enabling the formation of either monoamide or α-ketoamide products.

Studies have shown that bis(benzonitrile)palladium(II) chloride can be effectively immobilized on various solid supports, including silica-based materials and ionic liquid phases. These heterogeneous catalytic systems offer several advantages, including simplified product isolation, catalyst recyclability, and reduced palladium leaching. The heterogeneous systems have been shown to maintain high catalytic activity over multiple reaction cycles, making them particularly attractive for industrial applications.

Alkene and Alkyne Functionalization Methodologies

The functionalization of alkenes and alkynes represents a broad and important area of catalysis where bis(benzonitrile)palladium(II) chloride has found significant applications. These methodologies enable the selective modification of unsaturated substrates to introduce various functional groups and create complex molecular architectures.

Research has demonstrated that bis(benzonitrile)palladium(II) chloride can effectively catalyze the hydrogenation of various unsaturated substrates, including alkenes, alkynes, and nitriles. The catalyst system shows exceptional selectivity in the hydrogenation of nitriles to primary amines, with turnover frequencies exceeding 2,900 per hour. This high activity and selectivity make the catalyst system particularly attractive for applications in pharmaceutical synthesis.

Studies have also explored the use of bis(benzonitrile)palladium(II) chloride in oxidative functionalization reactions of alkenes and alkynes. The catalyst system can facilitate the oxidative coupling of alkenes with various nucleophiles, leading to the formation of functionalized products. These methodologies represent important advances in the field, as they enable the direct functionalization of simple alkenes and alkynes without the need for pre-functionalization.

C-H Activation and Functionalization Research

C-H activation and functionalization represent one of the most rapidly growing areas of catalysis, and bis(benzonitrile)palladium(II) chloride has emerged as an effective catalyst for various C-H functionalization reactions. These methodologies enable the direct functionalization of unreactive C-H bonds, providing access to complex molecular structures through atom-economical processes.

Research has demonstrated that bis(benzonitrile)palladium(II) chloride can effectively catalyze the ortho-C-H activation of various aromatic substrates containing directing groups. The catalyst system shows particular effectiveness with nitrogen-containing directing groups, such as pyridines, imines, and amides. These directed C-H activation reactions proceed through the formation of cyclopalladated intermediates, which can subsequently undergo various functionalization reactions.

Recent developments in C-H activation methodology have focused on the development of more general and practical reaction conditions. Studies have shown that bis(benzonitrile)palladium(II) chloride can effectively catalyze C-H activation reactions under mild conditions using readily available oxidants and reaction partners. These developments have important implications for the broader application of C-H activation methodology in organic synthesis.

The mechanistic understanding of C-H activation reactions catalyzed by bis(benzonitrile)palladium(II) chloride has been significantly advanced through detailed kinetic and computational studies. Research has revealed that these reactions can proceed through various mechanistic pathways, including electrophilic aromatic substitution, concerted metalation-deprotonation, and radical-based mechanisms. This mechanistic diversity enables the catalyst system to functionalize a wide range of C-H bonds under different reaction conditions.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H301 (75%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (75%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (50%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H331 (25%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H413 (25%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant